N-Ethylmaleimide-d5

Description

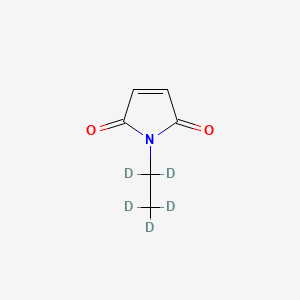

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,1,2,2,2-pentadeuterioethyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFGOPSGAURCEO-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360768-37-2 | |

| Record name | N-Ethyl-d5-maleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Ethylmaleimide-d5

For Researchers, Scientists, and Drug Development Professionals

N-Ethylmaleimide-d5 (NEM-d5) is a deuterated analog of N-Ethylmaleimide (NEM), a well-established alkylating agent. The replacement of five hydrogen atoms on the ethyl group with deuterium renders it a powerful tool in mass spectrometry-based proteomics. This guide provides a comprehensive overview of its properties, mechanism, applications, and detailed experimental protocols.

Core Concepts

NEM-d5 is primarily utilized as a stable isotope labeling reagent. Its increased mass compared to the non-deuterated ("light") form allows for the precise differentiation and relative quantification of proteins and peptides between different experimental conditions. The core utility of NEM-d5 lies in its specific and irreversible reaction with the sulfhydryl (thiol) groups of cysteine residues in proteins.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C₆D₅H₂NO₂ | [1] |

| Molecular Weight | ~130.16 g/mol | [2] |

| Exact Mass | 130.079062196 Da | [2] |

| Isotopic Purity | Typically ≥98 atom % D | [3] |

| Physical Form | Powder | [3] |

| Melting Point | 43-46 °C | [3] |

| Mass Shift | M+5 | [3] |

| Storage Temperature | 2-8°C, Protect from light | [1][3] |

Mechanism of Action: Cysteine Alkylation

This compound reacts with the sulfhydryl groups of cysteine residues via a Michael addition reaction.[4] This reaction is highly specific for thiols within a pH range of 6.5-7.5.[5][6] The nucleophilic attack by the thiolate anion on one of the double-bonded carbons of the maleimide ring results in the formation of a stable, irreversible thioether bond.[4][5] This effectively "caps" the cysteine residue, preventing it from forming disulfide bonds or undergoing other modifications.[1][7] At pH values above 7.5, reactivity with amino groups can occur.[6]

Caption: Cysteine alkylation by NEM-d5 forms a stable thioether bond.

Applications in Proteomics and Drug Discovery

The unique properties of NEM-d5 make it an invaluable reagent in several advanced proteomic and drug discovery applications:

-

Quantitative Cysteine Reactivity Profiling: This is a powerful technique to identify and quantify hyperreactive cysteine residues across the proteome, which are often involved in catalysis, regulation, and drug binding.[8][9][10] By comparing the labeling ratios of NEM-d5 (heavy) and NEM (light) between a control and a treated state (e.g., with a drug candidate), researchers can identify cysteines whose reactivity is altered by the treatment.

-

Stable Isotope Labeling: NEM-d5 serves as a classic stable isotope-labeled reagent for quantitative mass spectrometry.[11][12] It enables the relative quantification of protein abundance by comparing the signal intensities of the heavy (NEM-d5 labeled) and light (NEM labeled) peptide pairs.

-

Mapping Protein-Drug Interactions: NEM-d5 can be used to map the binding sites of covalent drugs that target cysteine residues. By pre-treating a proteome with a covalent inhibitor, cysteines that are bound by the drug will be unavailable for labeling by NEM-d5, allowing for the identification of the drug's targets.

-

Investigating Redox Signaling: Cysteine thiols are susceptible to various oxidative post-translational modifications. NEM-d5 can be used to specifically alkylate reduced cysteines, allowing for the subsequent enrichment and identification of oxidized cysteines, providing insights into cellular redox signaling pathways.

Experimental Protocols

Below are detailed methodologies for a typical quantitative cysteine reactivity profiling experiment using NEM-d5.

1. Protein Lysate Preparation

-

Lysis Buffer: Prepare a lysis buffer appropriate for maintaining native protein structure, e.g., Tris-buffered saline (TBS) or phosphate-buffered saline (PBS), supplemented with protease inhibitors. Avoid detergents that may denature proteins if assessing reactivity in the native state.

-

Cell Lysis: Harvest cells and wash with cold PBS. Resuspend the cell pellet in lysis buffer and lyse by sonication or mechanical disruption on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the Bradford or BCA assay.

2. Differential Labeling with NEM and NEM-d5

-

Sample Division: Divide the protein lysate into two equal aliquots: "Control" and "Treated".

-

Treatment (Optional): To the "Treated" sample, add the compound of interest (e.g., a drug, metabolite, or oxidant) and incubate under desired conditions. Add a vehicle control to the "Control" sample.

-

Light Labeling (Control): Add a solution of N-Ethylmaleimide (light) to the "Control" sample to a final concentration of 100 µM (concentration may need optimization).

-

Heavy Labeling (Treated): Add a solution of this compound to the "Treated" sample to the same final concentration.

-

Incubation: Incubate both samples for 30 minutes at room temperature, protected from light.

-

Quenching: Quench the labeling reaction by adding a 5 to 10-fold molar excess of Dithiothreitol (DTT) or L-cysteine.

-

Sample Combination: Combine the "Control" and "Treated" samples.

3. Protein Digestion and Peptide Preparation

-

Reduction and Alkylation of Remaining Cysteines: Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce all disulfide bonds. Subsequently, add iodoacetamide to a final concentration of 20 mM and incubate for 45 minutes in the dark at room temperature to alkylate all newly exposed cysteines.

-

Protein Precipitation: Perform a chloroform/methanol precipitation to clean up the protein sample.

-

Enzymatic Digestion: Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add a protease such as trypsin (typically at a 1:50 enzyme-to-protein ratio). Incubate overnight at 37°C.

-

Desalting: Acidify the peptide solution with formic acid and desalt using C18 StageTips or a similar solid-phase extraction method.

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: Experimental workflow for quantitative cysteine reactivity profiling.

Data Analysis and Interpretation

The raw mass spectrometry data is processed using specialized software. The key steps involve:

-

Peptide Identification: The MS/MS spectra are searched against a protein sequence database to identify the peptides.

-

Quantification: The software identifies peptide pairs that are chemically identical but differ in mass by ~5 Da (due to the NEM-d5 label).

-

Ratio Calculation: The relative abundance of each peptide is determined by calculating the ratio of the area under the curve for the heavy-labeled peptide to that of the light-labeled peptide.

-

Interpretation: A ratio close to 1 indicates no change in cysteine reactivity. A ratio greater than 1 suggests increased reactivity in the treated sample, while a ratio less than 1 indicates decreased reactivity (e.g., due to target engagement by a covalent inhibitor).

Caption: Logical relationship for identifying drug-target interactions.

References

- 1. ð-Ethylmaleimide (ethyl-Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. N-Ethyl-d5-maleimide | C6H7NO2 | CID 71309877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Ethyl-d5-maleimide 99 atom % D, 98% (CP) | 360768-37-2 [sigmaaldrich.cn]

- 4. researchgate.net [researchgate.net]

- 5. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. ð-Ethylmaleimide (ethyl-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-6711-10 [isotope.com]

- 8. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative protein analysis using (13)C7-labeled iodoacetanilide and d5-labeled N-ethylmaleimide by nano liquid chromatography/nanoelectrospray ionization ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Deuterated N-Ethylmaleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of deuterated N-Ethylmaleimide (NEM-d5), a crucial reagent in proteomics, drug development, and as an internal standard for mass spectrometry-based quantitative analysis. This document details the synthetic pathway, experimental protocols, and key quantitative data, offering a practical resource for researchers in the field.

Introduction

Deuterated N-Ethylmaleimide (NEM-d5) is a stable isotope-labeled analog of N-Ethylmaleimide (NEM). The replacement of hydrogen atoms with deuterium on the ethyl group provides a mass shift that is readily detectable by mass spectrometry, making it an invaluable tool for quantitative proteomics and metabolic studies. NEM and its deuterated counterpart are alkylating agents that specifically react with free sulfhydryl groups of cysteine residues in proteins and peptides, forming stable thioether bonds.[1] This specific reactivity allows for the precise labeling and quantification of cysteine-containing molecules in complex biological samples.

Synthetic Pathway

The most common and efficient method for the synthesis of N-alkylmaleimides, including deuterated variants, involves a two-step, one-pot reaction starting from maleic anhydride and the corresponding amine. In the case of NEM-d5, the synthesis proceeds via the reaction of maleic anhydride with deuterated ethylamine hydrochloride (ethyl-d5-amine HCl).

The reaction mechanism involves two key steps:

-

Amidation: The primary amine of ethyl-d5-amine attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of the intermediate N-(ethyl-d5)-maleamic acid.

-

Cyclization and Dehydration: The maleamic acid intermediate is then cyclized through the elimination of a water molecule to form the final product, N-(ethyl-d5)-maleimide. This step is typically facilitated by a dehydrating agent and heat.

A general representation of this synthetic approach is depicted in the workflow below.

Caption: Synthetic workflow for N-Ethyl-d5-maleimide.

Experimental Protocol

The following protocol is adapted from a general procedure for the synthesis of N-alkylmaleimides and is applicable for the preparation of NEM-d5.[2]

Materials:

-

Maleic anhydride

-

Ethyl-d5-amine hydrochloride

-

Potassium acetate

-

Glacial acetic acid

-

Diethyl ether

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Brine solution

Procedure:

-

To a solution of maleic anhydride (0.20 moles) in glacial acetic acid (40 ml), add potassium acetate (0.30 moles) and ethyl-d5-amine hydrochloride (0.30 moles).

-

Stir the mixture at reflux temperature (110-120 °C) for 4-6 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture slowly into a cold, saturated sodium bicarbonate solution (100 ml) to neutralize the acetic acid.

-

Extract the product with diethyl ether (3 x 70 ml).

-

Wash the combined organic layers with water and then with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude N-ethyl-d5-maleimide.

-

The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of N-Ethyl-d5-maleimide.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | 0.20 |

| Ethyl-d5-amine Hydrochloride | C₂H₃D₅N·HCl | 90.59 | 0.30 |

| Potassium Acetate | C₂H₃KO₂ | 98.14 | 0.30 |

| N-Ethyl-d5-maleimide | C₆H₂D₅NO₂ | 130.16 | - |

Table 2: Product Specifications and Yield

| Parameter | Value | Reference |

| Yield | 30% (for N-methylmaleimide) | [2] |

| Appearance | White to off-white solid | [] |

| Melting Point | 43-46 °C | [] |

| Chemical Purity | ≥98% | [][4] |

| Isotopic Purity | ≥98 atom % D | [] |

Note: The yield for N-ethyl-d5-maleimide is expected to be in a similar range to that of N-methylmaleimide, as reported in the adapted procedure.

Characterization

The successful synthesis and purity of N-Ethyl-d5-maleimide can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the two vinyl protons of the maleimide ring. The signals corresponding to the ethyl group's protons will be absent due to deuteration.

-

²H NMR (Deuterium NMR): The deuterium NMR spectrum will show signals corresponding to the deuterium atoms on the ethyl group, confirming their incorporation.

-

¹³C NMR: The carbon NMR spectrum will show the characteristic peaks for the carbonyl and vinyl carbons of the maleimide ring, as well as the carbons of the deuterated ethyl group.

Mass Spectrometry (MS):

Mass spectrometry is a critical tool to confirm the molecular weight of the deuterated product and to assess the isotopic enrichment. The mass spectrum of N-Ethyl-d5-maleimide will show a molecular ion peak at m/z corresponding to its molecular weight (approximately 130.16 Da), which is 5 mass units higher than that of the non-deuterated N-Ethylmaleimide (125.13 g/mol ).[4][5]

Logical Relationship of Synthesis and Characterization

The following diagram illustrates the logical flow from the synthetic procedure to the final product characterization.

Caption: Logical workflow of NEM-d5 synthesis and analysis.

Conclusion

This technical guide outlines a reliable and well-documented method for the synthesis of deuterated N-Ethylmaleimide. By following the detailed experimental protocol and utilizing the characterization data provided, researchers can confidently prepare this essential reagent for their quantitative proteomics and drug development studies. The use of commercially available starting materials and a straightforward synthetic procedure makes the production of N-Ethyl-d5-maleimide accessible to a wide range of chemistry laboratories.

References

- 1. ð-Ethylmaleimide (ethyl-Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. researchgate.net [researchgate.net]

- 4. ð-Ethylmaleimide (ethyl-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-6711-10 [isotope.com]

- 5. N-Ethylmaleimide | C6H7NO2 | CID 4362 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism and Application of N-Ethylmaleimide-d5 in Cysteine-Reactive Proteomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of N-Ethylmaleimide-d5 (NEM-d5) with cysteine residues. It details the underlying chemistry, reaction kinetics, and its application as a powerful tool in quantitative proteomics. This document offers detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding for researchers in biochemistry and drug development.

Core Mechanism of Action: The Michael Addition

N-Ethylmaleimide (NEM) and its deuterated analog, this compound (NEM-d5), are sulfhydryl-reactive compounds widely used to alkylate cysteine residues in proteins and peptides. The core reaction is a covalent, irreversible modification that proceeds via a Michael-type addition.

The reaction is highly specific to the thiol group (-SH) of cysteine residues within a pH range of 6.5-7.5[1][2]. In this pH range, the cysteine thiol exists in equilibrium with its more nucleophilic thiolate anion form (-S⁻). This thiolate anion attacks one of the electrophilic carbons of the maleimide's double bond, forming a stable thioether linkage[1][3]. This reaction is virtually irreversible and effectively blocks the cysteine residue[1].

The primary utility of NEM-d5 in research is for stable isotope labeling in quantitative mass spectrometry. The five deuterium atoms on the ethyl group introduce a precise +5 Da mass shift compared to the unlabeled NEM. This mass difference allows for the direct comparison and relative quantification of cysteine-containing peptides from two different sample states (e.g., control vs. treated) in a single mass spectrometry analysis[4][5].

Caption: Covalent modification of a cysteine thiolate by NEM-d5.

Quantitative Data: Reaction Kinetics

The reaction between NEM and cysteine is a second-order kinetic process. The rate is dependent on pH, as the concentration of the reactive thiolate anion increases with higher pH. However, specificity for cysteine decreases at pH values above 7.5, where NEM can begin to react with other nucleophiles like the amino groups of lysine residues[1][2].

The following table summarizes key kinetic parameters for the NEM-cysteine reaction.

| Parameter | Value | Conditions | Reference |

| Reaction Type | Second Order | - | [6] |

| Specific Rate Constant (k) | 14 L·mol⁻¹·s⁻¹ | 25°C, pH 4.95 | [6] |

| pH-Dependent Rate Equation | k = 0.20 + (1.53 × 10⁻⁴)/[H⁺] | Valid for pH range 3-5 | [6] |

| Estimated Half-Reaction Time | 0.7 seconds | pH 7, 10⁻³ M concentration | [6] |

| Optimal pH for Specificity | 6.5 - 7.5 | Minimizes side reactions with amines | [1][2] |

Experimental Protocols

Precise experimental design is critical for achieving specific and complete cysteine labeling. Below are detailed protocols for general protein labeling and a quantitative proteomics workflow.

Protocol for General Protein Labeling with NEM-d5

This protocol describes the basic steps for blocking cysteine residues in a purified protein sample.

-

Protein Preparation:

-

Dissolve the protein of interest in an amine-free buffer (e.g., phosphate or HEPES) to a final concentration of 1-10 mg/mL[2]. The optimal buffer pH is between 6.5 and 7.5[2].

-

If the protein contains disulfide bonds that need to be labeled, add a 10-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP does not need to be removed before adding maleimide reagents[7]. If using DTT, it must be removed via dialysis or desalting prior to labeling[7].

-

-

Reagent Preparation:

-

Labeling Reaction:

-

Add a minimum of a 10-fold molar excess of the NEM-d5 solution to the protein sample[2]. For complex mixtures like cell lysates, higher concentrations (e.g., 10-40 mM) may be required for complete alkylation[8][9].

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light[7][10]. For rapid and specific labeling, reaction times can be as short as 1-5 minutes with optimized NEM concentrations[9][11].

-

-

Quenching and Cleanup:

Workflow for Quantitative Cysteine Reactivity Profiling

This workflow outlines a differential labeling experiment to compare cysteine reactivity between two sample states using NEM (light) and NEM-d5 (heavy).

Caption: Workflow for quantitative proteomics using NEM and NEM-d5.

Application: Inhibition of Cysteine-Dependent Enzymes

Beyond its use in proteomics, NEM is a well-established irreversible inhibitor of enzymes that rely on a catalytic cysteine residue. This includes large families of enzymes critical to cellular signaling, such as cysteine proteases and deubiquitinating enzymes (DUBs)[8][12][13].

By alkylating the active site cysteine, NEM prevents the enzyme from carrying out its catalytic function. This makes NEM a valuable tool for studying signaling pathways regulated by these enzymes. For example, treating cell lysates with NEM is a standard method to preserve the ubiquitination status of proteins by inactivating DUBs prior to analysis[1][8].

Caption: NEM as an irreversible inhibitor of a DUB signaling pathway.

References

- 1. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative protein analysis using (13)C7-labeled iodoacetanilide and d5-labeled N-ethylmaleimide by nano liquid chromatography/nanoelectrospray ionization ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tripod.brynmawr.edu [tripod.brynmawr.edu]

- 7. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - AR [thermofisher.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biotium.com [biotium.com]

- 11. researchgate.net [researchgate.net]

- 12. universalbiologicals.com [universalbiologicals.com]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Reaction of N-ethylmaleimide-d5 (NEM-d5) with Thiol Groups for Researchers and Drug Development Professionals

Introduction

N-ethylmaleimide (NEM) is a well-established chemical probe that irreversibly alkylates free sulfhydryl groups on cysteine residues in proteins. Its deuterated analog, N-ethylmaleimide-d5 (NEM-d5), has emerged as a powerful tool in quantitative proteomics and drug discovery. By leveraging the mass difference between the light (NEM) and heavy (NEM-d5) isotopes, researchers can accurately quantify changes in protein expression, identify post-translational modifications, and probe the reactivity of cysteine residues for covalent drug development. This technical guide provides a comprehensive overview of the NEM-d5 reaction with thiol groups, including detailed experimental protocols, quantitative data analysis, and applications in signaling pathway elucidation and drug discovery.

The Core Reaction: Michael Addition

N-ethylmaleimide reacts with the thiol group of a cysteine residue via a Michael addition reaction. The nucleophilic thiolate anion attacks the electrophilic carbon-carbon double bond of the maleimide ring, forming a stable thioether linkage.[1][2] This reaction is highly specific for thiols at a pH range of 6.5-7.5.[1]

References

An In-depth Technical Guide to the Stability and Storage of N-Ethylmaleimide-d5 (NEM-d5)

For Researchers, Scientists, and Drug Development Professionals

N-Ethylmaleimide-d5 (NEM-d5) is the deuterium-labeled form of N-Ethylmaleimide (NEM), a widely utilized sulfhydryl-alkylating reagent.[1][2] It serves as an irreversible inhibitor of cysteine proteases and deubiquitinating enzymes by forming stable, covalent thioether bonds with free sulfhydryl groups.[3][] In analytical applications, particularly in mass spectrometry-based proteomics, NEM-d5 is an invaluable tool, often used as an internal standard for the quantification of proteins and peptides.[5] Given its high reactivity and susceptibility to degradation, understanding the stability profile and adhering to strict storage conditions are critical for ensuring its efficacy, and the accuracy and reproducibility of experimental results.

This guide provides a comprehensive overview of the stability and storage requirements for NEM-d5, including quantitative data, degradation pathways, and recommended experimental protocols for stability assessment.

Recommended Storage and Stability

The stability of NEM-d5 is paramount for its function. Like its non-deuterated analog, NEM-d5 is sensitive to moisture, pH, and light. The primary degradation pathway is hydrolysis of the maleimide ring.[6][7]

Solid-State Storage

For long-term storage, NEM-d5 powder should be stored in a tightly sealed container under refrigerated conditions, protected from light.

| Parameter | Condition | Notes |

| Temperature | +2°C to +8°C[][5][8] | Recommended for long-term storage of the solid compound. |

| Light | Protect from light[5][8] | Amber vials or storage in a dark location is essential. |

| Moisture | Store in a desiccated environment | NEM-d5 is moisture-sensitive; hydrolysis is a key degradation route. |

Solution Stability

NEM-d5 solutions are significantly less stable than the solid form and should be prepared fresh immediately before use to prevent hydrolysis.[9] If storage of a stock solution is unavoidable, it must be kept at ultra-low temperatures.

| Parameter | Condition | Shelf Life |

| Stock Solution Temperature | -20°C[1][9] | 1 month[1] |

| Stock Solution Temperature | -80°C[1] | 6 months[1] |

| Working Buffer pH | 6.5 - 7.5[3][9] | Optimal for specific reaction with sulfhydryls. |

Important Considerations:

-

Hydrolysis: At pH values above 7.5, the rate of hydrolysis increases significantly, leading to the opening of the maleimide ring to form N-ethylmaleamic acid.[3][6] This product is inactive as a sulfhydryl alkylating agent.

-

Equilibration: Before opening, vials of solid NEM-d5 stored at low temperatures should be allowed to equilibrate to room temperature to prevent moisture condensation, which can accelerate hydrolysis.[9]

Degradation and Reaction Pathways

Understanding the chemical behavior of NEM-d5 is crucial for its proper handling and application. The key reactions are its intended alkylation of thiols and its unintended degradation via hydrolysis.

Thiol Alkylation Pathway

NEM-d5 acts as a Michael acceptor, reacting with the nucleophilic thiolate anion (RS⁻) of a cysteine residue. This Michael addition reaction results in a stable, irreversible thioether bond, effectively capping the cysteine.

Caption: Mechanism of NEM-d5 alkylation of a protein sulfhydryl group.

Hydrolytic Degradation Pathway

In aqueous solutions, especially under neutral to alkaline conditions, the maleimide ring of NEM-d5 is susceptible to nucleophilic attack by a hydroxide ion (OH⁻). This opens the ring to form the inactive N-ethyl-d5-maleamic acid.

Caption: Hydrolysis of NEM-d5 to its inactive maleamic acid form.

Experimental Protocol: Stability Assessment by HPLC

To ensure the quality of NEM-d5, a stability study can be performed using High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and detect the formation of its primary hydrolytic degradant.

Workflow for Stability Testing

The following workflow outlines a typical stability study for NEM-d5.

Caption: Experimental workflow for a time-course stability study of NEM-d5.

HPLC Method

This protocol is a representative method for separating NEM from its hydrolysis product. Optimization may be required based on the specific equipment and standards available.

-

Instrumentation: HPLC system with UV Detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-17 min: Hold at 95% B

-

17-18 min: Linear gradient from 95% to 5% B

-

18-25 min: Hold at 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm or 300 nm. The reaction can be monitored by the decrease in absorbance at 300 nm as the maleimide double bond is consumed.[9]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dilute the NEM-d5 solution from the stability study (from section 3.1) to an appropriate concentration (e.g., 50 µg/mL) using the initial mobile phase composition (95% A, 5% B).

Data Analysis

-

Integrate the peak area for NEM-d5 at each time point for each condition.

-

Calculate the percentage of NEM-d5 remaining relative to the T=0 sample.

-

Plot the percentage remaining versus time for each storage condition to determine the degradation rate.

Summary and Best Practices

-

Always Store Cold and Dark: Store solid NEM-d5 at +2°C to +8°C, protected from light.[][5][8]

-

Prepare Solutions Fresh: Due to its susceptibility to hydrolysis, aqueous solutions of NEM-d5 should be prepared immediately before use.[9]

-

Control pH: For reactions, maintain a pH between 6.5 and 7.5 to ensure specificity for sulfhydryl groups and minimize hydrolysis.[3][9]

-

Avoid Moisture: Allow containers to warm to room temperature before opening to prevent water condensation.[9]

-

Verify Purity: For quantitative and sensitive applications, consider verifying the purity of NEM-d5 solutions, especially if they are not used immediately after preparation.

By adhering to these guidelines, researchers can ensure the integrity and reactivity of NEM-d5, leading to more reliable and reproducible scientific outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]

- 5. ð-Ethylmaleimide (ethyl-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-6711-10 [isotope.com]

- 6. Alkaline hydrolysis of N-ethylmaleimide allows a rapid assay of glutathione disulfide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. ð-Ethylmaleimide (ethyl-Dâ , 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Applications of N-Ethylmaleimide-d5 in Proteomics

Introduction

In the landscape of quantitative proteomics, the precise measurement of protein abundance and function is paramount to unraveling complex biological systems and accelerating drug discovery. Stable isotope labeling coupled with mass spectrometry has become a cornerstone for such analyses. Among the various chemical labeling strategies, the use of N-Ethylmaleimide (NEM) and its deuterated analog, this compound (NEM-d5), offers a robust method for the quantitative analysis of cysteine-containing proteins.

N-Ethylmaleimide is an alkylating agent that specifically and irreversibly reacts with the sulfhydryl (thiol) group of cysteine residues.[1] NEM-d5 is the heavy isotope-labeled version of NEM, where five hydrogen atoms on the ethyl group are replaced with deuterium.[] This isotopic difference allows for the differential labeling of two distinct protein samples (e.g., control vs. treated), which can then be combined, processed, and analyzed in a single mass spectrometry run. The relative abundance of a cysteine-containing peptide in the two samples is determined by comparing the signal intensities of the "light" (NEM-labeled) and "heavy" (NEM-d5-labeled) peptide pairs.[3]

This guide provides a comprehensive overview of the principles, applications, and experimental protocols for using NEM-d5 in proteomics research, with a focus on quantitative cysteine reactivity profiling and its role in covalent drug discovery.

Principle of NEM/NEM-d5 Isotopic Labeling

The core of this quantitative strategy lies in the covalent modification of cysteine residues. NEM contains a maleimide group that undergoes a Michael addition reaction with the nucleophilic thiol group of a cysteine, forming a stable thioether bond.[4] The reaction is highly specific for cysteines under controlled pH conditions (typically pH 6.5-7.5) to minimize off-target reactions with other nucleophilic residues like lysine or histidine.[5]

When two samples are labeled separately with NEM (light) and NEM-d5 (heavy), any given cysteine-containing peptide will exist as a pair of chemically identical species that are differentiated only by their mass. The NEM-d5 modification adds a mass of 130.16 Da, while the standard NEM adds 125.11 Da, resulting in a precise mass shift of 5.05 Da.[][3] In the mass spectrometer, these peptide pairs appear as distinct peaks separated by this mass difference, and the ratio of their intensities directly reflects the relative abundance of the protein in the original samples.

Diagram 1: Principle of NEM/NEM-d5 Isotopic Labeling for Quantitative Proteomics.

Core Applications of NEM-d5 in Proteomics

Quantitative Cysteine Reactivity Profiling

Cysteine residues play critical roles in protein function, acting as catalytic nucleophiles, mediating redox signaling, or participating in structural disulfide bonds.[6] The reactivity of a cysteine's thiol group is finely tuned by its local microenvironment, and changes in reactivity often correlate with alterations in protein function or conformation.

Quantitative cysteine reactivity profiling uses NEM-d5 to measure the relative reactivity of thousands of cysteines across the proteome simultaneously.[7] In a typical experiment, two native proteomes are treated with different concentrations of NEM (or for different durations) before fully denaturing and labeling all remaining free cysteines with the heavy and light reagents. This approach, a variant of isotopic thiol-trapping, allows for the identification of "hyper-reactive" cysteines that are often functionally significant.[6][8] This method is invaluable for identifying novel functional sites in uncharacterized proteins and for understanding how cellular states, such as oxidative stress or drug treatment, impact protein function.[9]

Covalent Drug Discovery and Target Identification

Covalent drugs, which form a permanent bond with their protein target, are a resurgent class of therapeutics.[10][11] Many of these drugs target cysteine residues. NEM-d5 is a powerful tool in the development of such drugs through competitive activity-based protein profiling (ABPP).

In this approach, a biological system (e.g., cell lysate or live cells) is first treated with the covalent inhibitor being investigated. The inhibitor will bind to its specific cysteine target(s). Subsequently, the system is treated with NEM to label all cysteine residues that were not engaged by the inhibitor. A control sample, not treated with the inhibitor, is labeled in parallel with NEM-d5. By comparing the "light" (inhibitor + NEM) and "heavy" (vehicle + NEM-d5) samples, a significant decrease in the NEM-d5/NEM ratio for a particular peptide indicates that its cysteine was occupied by the covalent drug. This method enables the proteome-wide identification of a drug's targets and can also reveal potential off-target interactions, which is critical for drug development.[12][13]

Quantitative Data Presentation

Clear and concise presentation of quantitative data is essential for interpretation. The following tables summarize the key properties of the labeling reagents and provide a representative example of quantitative results.

| Property | N-Ethylmaleimide (NEM) | This compound (NEM-d5) |

| Molecular Formula | C₆H₇NO₂ | C₆H₂D₅NO₂ |

| Monoisotopic Mass | 125.04768 Da | 130.07914 Da |

| Mass Shift on Peptide | +125.04768 Da | +130.07914 Da |

| Mass Difference | - | 5.03146 Da |

| Table 1: Physicochemical properties of NEM and NEM-d5 relevant to mass spectrometry. |

| Protein | Peptide Sequence | Control (NEM-d5 Intensity) | Treated (NEM Intensity) | Ratio (Heavy/Light) | Log₂(Ratio) | Biological Implication |

| GAPDH | IIGRTGC NRA | 1,500,000 | 1,450,000 | 1.03 | 0.04 | No significant change |

| HSP90 | FDLFTEC RDA | 1,200,000 | 1,180,000 | 1.02 | 0.03 | No significant change |

| Caspase-3 | GSWFIC ESLG | 850,000 | 1,900,000 | 0.45 | -1.15 | Cysteine reactivity decreased |

| TRX1 | DAFQEC ALVA | 2,100,000 | 950,000 | 2.21 | 1.14 | Cysteine reactivity increased |

| Table 2: Example of quantitative proteomics data from a hypothetical experiment comparing a treated vs. control sample using NEM/NEM-d5 labeling. Ratios indicate a change in cysteine availability or reactivity. |

Experimental Protocols

The following sections provide a generalized workflow for a quantitative proteomics experiment using NEM-d5. Specific parameters should be optimized for the biological system and instrumentation used.

Sample Preparation and Isotopic Labeling

-

Protein Extraction: Lyse cells or tissues in a buffer compatible with the NEM reaction (e.g., HEPES or phosphate buffer at pH 7.0) containing protease inhibitors but devoid of any reducing agents.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal amounts of protein are used for labeling.

-

Reduction (Optional but common): To quantify total cysteine content rather than just accessible thiols, reduce disulfide bonds by adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 1 hour at 37°C. Note: For reactivity profiling, this step is omitted or modified.

-

Isotopic Labeling:

-

For the "light" sample, add a solution of N-Ethylmaleimide (e.g., 10 mM final concentration).

-

For the "heavy" sample, add a solution of this compound to the same final concentration.

-

Incubate the reactions for 2 hours at 37°C with gentle agitation.[3] Reaction conditions (concentration, time, pH) may need optimization to ensure complete labeling without significant off-target modification.[5]

-

-

Quenching: Stop the labeling reaction by adding an excess of a thiol-containing reagent like DTT or β-mercaptoethanol.

-

Sample Combination and Protein Precipitation: Combine the light and heavy labeled samples in a 1:1 ratio. Precipitate the combined protein mixture using a method like acetone or trichloroacetic acid (TCA) precipitation to remove excess reagents.

-

Proteolytic Digestion: Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea) and digest the proteins into peptides using a protease such as trypsin.

Mass Spectrometry and Data Analysis

-

Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants.

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., an Orbitrap or Q-TOF instrument). The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode to acquire both MS1 survey scans (for quantification) and MS2 fragmentation scans (for peptide identification).

-

Data Processing: Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer, or similar platforms) to process the raw mass spectrometry data.

-

Peptide Identification: Search the MS2 spectra against a protein sequence database to identify the peptides.

-

Variable Modification: Specify the NEM adduct (+125.04768 Da) and the NEM-d5 adduct (+130.07914 Da) on cysteine as variable modifications in the search parameters.

-

Quantification: The software will identify peptide pairs with the characteristic 5.03 Da mass difference in the MS1 scans and calculate the intensity ratio (Heavy/Light) for each pair.

-

Normalization: Normalize the calculated ratios to account for any minor errors in sample mixing.

-

Visualized Workflows and Logic

Diagram 2: Workflow for Quantitative Cysteine Reactivity Profiling.

Diagram 3: Competitive Assay for Covalent Ligand Target Identification.

Conclusion

This compound is a versatile and powerful reagent for quantitative proteomics. Its high specificity for cysteine residues makes it an ideal tool for focused proteomic investigations. The primary advantages of the NEM/NEM-d5 labeling strategy include its relative simplicity, cost-effectiveness, and the chemical stability of the resulting thioether bond. The 5 Da mass difference provides a clean and easily resolvable signal in the mass spectrometer, facilitating accurate quantification.

The applications in quantitative cysteine reactivity profiling and covalent drug target discovery are particularly impactful, providing deep functional insights and accelerating therapeutic development. While researchers must be mindful of optimizing reaction conditions to ensure specificity, the NEM-d5 methodology represents a robust and valuable addition to the quantitative proteomics toolkit, enabling precise interrogation of the critical roles of cysteine residues in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. [PDF] Quantitative reactivity profiling predicts functional cysteines in proteomes | Semantic Scholar [semanticscholar.org]

- 9. Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical proteomic identification of functional cysteines with atypical electrophile reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemical proteomic identification of functional cysteines with atypical electrophile reactivities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: N-Ethylmaleimide-d5 (NEM-d5) Labeling for Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylmaleimide (NEM) is a thiol-alkylating agent that irreversibly forms a stable thioether bond with the sulfhydryl group of cysteine residues. Its deuterated form, N-Ethylmaleimide-d5 (NEM-d5), provides a 5 Dalton mass shift upon reaction, enabling its use as a heavy isotopic label in quantitative mass spectrometry-based proteomics. This differential labeling strategy, employing both light (NEM-d0) and heavy (NEM-d5) isotopes, is a powerful tool for the relative quantification of protein cysteine modifications, particularly in the field of redox proteomics to study reversible cysteine oxidation.

This application note provides a detailed protocol for NEM-d5 labeling of proteins for mass spectrometry analysis and includes comparative data on labeling efficiency and specificity.

Principle of NEM-d5 Labeling for Quantitative Proteomics

The core principle of this quantitative strategy lies in the differential labeling of two sample states (e.g., control vs. treated) with light (NEM-d0) and heavy (NEM-d5) NEM isotopes. Following labeling, the samples are combined, digested into peptides, and analyzed by mass spectrometry. Cysteine-containing peptides from the two samples will appear as paired peaks with a mass difference of 5 Da. The relative abundance of the heavy and light labeled peptides, determined from the peak intensities in the mass spectrum, reflects the relative abundance of the cysteine modification in the original samples.

Data Presentation

Table 1: Properties of N-Ethylmaleimide (NEM) as a Cysteine Alkylating Agent

| Property | Description | References |

| Chemical Formula | C6H7NO2 (NEM-d0), C6D5H2NO2 (NEM-d5) | |

| Molecular Weight | 125.13 g/mol (NEM-d0), 130.16 g/mol (NEM-d5) | |

| Reactive Group | Maleimide | |

| Target Residue | Cysteine (sulfhydryl group) | |

| Reaction Type | Michael Addition | |

| Optimal pH | 6.5 - 7.5 | |

| Mass Shift | +125.0477 Da (NEM-d0), +130.0791 Da (NEM-d5) |

Table 2: Comparison of N-Ethylmaleimide (NEM) and Iodoacetamide (IAA) for Cysteine Labeling

| Feature | N-Ethylmaleimide (NEM) | Iodoacetamide (IAA) | References |

| Reaction Speed | Faster | Slower | |

| pH Dependence | Less dependent | More dependent (favors alkaline pH) | |

| Specificity | Highly specific for thiols at pH 6.5-7.5. Can react with amines (lysine, histidine) at higher pH. | Generally more specific for thiols. | |

| Side Reactions | Reaction with primary and secondary amines at pH > 7.5. | Can react with histidine, methionine, and tyrosine at higher pH. | |

| Completeness | Can achieve high labeling efficiency (>95%) under optimal conditions. | Can achieve high labeling efficiency (>95%) under optimal conditions. |

Experimental Protocols

This protocol describes a differential labeling strategy for the analysis of reversible cysteine oxidation, a common application of NEM-d0/d5 labeling.

Materials:

-

N-Ethylmaleimide (NEM-d0)

-

This compound (NEM-d5)

-

Lysis Buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 7.5, protease and phosphatase inhibitors)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Dithiothreitol (DTT)

-

Trypsin (mass spectrometry grade)

-

C18 desalting columns

-

Solvents for mass spectrometry (e.g., acetonitrile, formic acid)

Protocol:

-

Sample Preparation and Lysis:

-

Harvest cells or tissues and wash with ice-cold PBS.

-

Lyse the samples in lysis buffer containing a fresh solution of NEM-d0 (e.g., 40 mM) to block all reduced cysteine residues. The NEM concentration may need to be optimized depending on the sample type and protein concentration.

-

Incubate for 1 hour at room temperature with gentle agitation.

-

-

Removal of Excess NEM-d0:

-

Remove excess NEM-d0 by protein precipitation (e.g., with acetone) or buffer exchange using a desalting column.

-

-

Reduction of Reversibly Oxidized Cysteines:

-

Resuspend the protein pellet in lysis buffer.

-

Add TCEP to a final concentration of 10 mM to reduce any reversibly oxidized cysteine residues (e.g., disulfides).

-

Incubate for 1 hour at 37°C.

-

-

Labeling with NEM-d5:

-

Add NEM-d5 to a final concentration of 40 mM to label the newly reduced cysteine residues.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Sample Pooling and Protein Digestion:

-

Combine the NEM-d0 labeled control sample and the NEM-d0/d5 differentially labeled experimental sample in a 1:1 protein ratio.

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 56°C.

-

Alkylate all remaining free cysteines with a generic alkylating agent like iodoacetamide (55 mM) for 30 minutes at room temperature in the dark.

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Peptide Desalting:

-

Acidify the digest with formic acid to a final concentration of 0.1%.

-

Desalt the peptides using a C18 column according to the manufacturer's instructions.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid).

-

Analyze the samples on a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using software capable of quantitative analysis of stable isotope-labeled peptides, such as MaxQuant or Skyline.

-

Identify peptides and quantify the peak area or intensity of the light (NEM-d0) and heavy (NEM-d5) labeled peptide pairs.

-

The ratio of the heavy to light peak intensities represents the relative change in the abundance of the modified cysteine between the two samples.

-

Mandatory Visualization

Caption: Experimental workflow for differential cysteine labeling using NEM-d0/d5.

Caption: Michael addition reaction of NEM-d5 with a cysteine residue.

Applications in Drug Discovery and Development

The NEM-d5 labeling methodology is a valuable tool in drug discovery and development for:

-

Target Identification and Validation: Identifying cysteine residues and proteins that are targeted by electrophilic drugs or undergo redox modulation in response to drug treatment.

-

Mechanism of Action Studies: Elucidating how drug candidates impact cellular redox signaling pathways.

-

Biomarker Discovery: Identifying changes in cysteine modifications that can serve as biomarkers for drug efficacy or toxicity.

-

Preclinical and Clinical Research: Assessing the redox state of proteins in biological samples from preclinical models and clinical trials.

Conclusion

This compound labeling coupled with mass spectrometry is a robust and versatile method for the quantitative analysis of cysteine modifications in complex biological samples. The detailed protocol and comparative data provided in this application note offer a comprehensive guide for researchers to successfully implement this powerful technique in their studies, contributing to a deeper understanding of protein function and advancing drug discovery and development efforts.

Application Note: Utilizing N-Ethylmaleimide-d5 (NEM-d5) as an Internal Standard for Accurate Thiol Quantification by LC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of thiols, such as cysteine, homocysteine, and glutathione, is critical in various fields of research, including drug metabolism, cellular signaling, and oxidative stress studies. Thiols are highly reactive and prone to oxidation, which presents a significant challenge for their accurate measurement in biological matrices.[1] To overcome this, a derivatization step is often employed to stabilize these molecules prior to analysis. N-ethylmaleimide (NEM) is a widely used derivatizing agent that rapidly and specifically reacts with the sulfhydryl group of thiols, forming a stable thioether bond.[2][3][4]

For quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest accuracy and precision.[5][6] A deuterated internal standard, such as N-ethylmaleimide-d5 (NEM-d5), is chemically identical to its unlabeled counterpart, ensuring it co-elutes chromatographically and experiences the same ionization efficiency and potential matrix effects.[5][7] This allows for reliable correction of variations during sample preparation and analysis, leading to robust and reproducible quantification.[6][7] This application note provides a detailed protocol for the use of NEM-d5 as an internal standard for the LC-MS-based quantification of thiols.

Principle

The methodology is based on the alkylation of thiol groups with both unlabeled NEM (for derivatizing the analyte) and a known concentration of NEM-d5 (as the internal standard). The derivatization reaction is rapid and can be performed prior to or immediately following cell lysis or sample extraction to prevent artefactual oxidation of the thiols.[8] The resulting NEM- and NEM-d5-derivatized thiols are then separated by liquid chromatography and detected by mass spectrometry. Quantification is achieved by calculating the peak area ratio of the analyte-NEM conjugate to the analyte-NEM-d5 internal standard conjugate.

A key advantage of this method is the 5 Dalton mass difference between the NEM and NEM-d5 labeled peptides, which allows for clear differentiation by the mass spectrometer.[2]

Experimental Protocols

Materials and Reagents

-

N-ethylmaleimide (NEM)

-

This compound (NEM-d5)[9]

-

LC-MS grade water, acetonitrile, and formic acid

-

Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional)

-

Methanol, ice-cold

-

Phosphate-buffered saline (PBS), pH 7.0

-

Biological samples (e.g., cell culture, plasma, tissue homogenates)

-

LC-MS system (e.g., Q Exactive hybrid Quadrupole-Orbitrap or equivalent) with a C18 or biphenyl reversed-phase column[6]

Protocol 1: Derivatization and Extraction of Intracellular Thiols from Cell Culture

This protocol is optimized for the analysis of thiols in cultured cells, such as Jurkat T cells.

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation.

-

Derivatization: Resuspend the cell pellet in 1 mL of PBS (pH 7.0) containing 10 mM NEM. This step allows the cell-permeable NEM to derivatize intracellular thiols prior to cell lysis, minimizing oxidation.

-

Internal Standard Spiking: Add a known concentration of NEM-d5 solution to the cell suspension. The final concentration of the internal standard should be optimized based on the expected analyte concentration.

-

Incubation: Incubate the mixture for 30 minutes at room temperature, protected from light.

-

Cell Lysis and Protein Precipitation: Add 4 mL of ice-cold methanol to the cell suspension. Vortex thoroughly to ensure cell lysis and protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Sample Collection: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Derivatization of Thiols in Plasma Samples

This protocol is adapted for the analysis of thiols in plasma.[10]

-

Sample Preparation: To 100 µL of plasma, add a known amount of NEM-d5 as the internal standard.

-

Protein Precipitation and Derivatization: Add 200 µL of an ice-cold solution of 10 mM NEM in acetonitrile. Vortex vigorously for 30 seconds to precipitate proteins and initiate derivatization.

-

Incubation: Allow the samples to incubate for 30 minutes at room temperature, protected from light.

-

Centrifugation: Centrifuge the samples at high speed for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS analysis.

LC-MS Parameters

The following are general LC-MS parameters that can be optimized for specific analytes and instrumentation.

| Parameter | Setting |

| LC Column | Reversed-phase C18 or Biphenyl, sub-2 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation of target thiols (e.g., 5-95% B over 15 minutes) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode |

| MS Analysis | Full Scan or Multiple Reaction Monitoring (MRM) |

MRM Transitions: Specific precursor and product ion pairs for each NEM-derivatized thiol and its corresponding NEM-d5 labeled internal standard should be determined by direct infusion of standards.

| Analyte (example: Glutathione) | Precursor Ion (m/z) | Product Ion (m/z) |

| GSH-NEM | To be determined empirically | To be determined empirically |

| GSH-NEM-d5 | Precursor of GSH-NEM + 5 | To be determined empirically |

Data Presentation

Quantitative data should be presented in a clear and structured format. The following table is an example of how to summarize validation data for a method using NEM-d5 as an internal standard.

| Analyte | Linearity (R²) | LLOQ (fmol) | Accuracy (%) | Precision (%RSD) |

| Cysteine | >0.99 | Value | 85-115 | <15 |

| Homocysteine | >0.99 | Value | 85-115 | <15 |

| Glutathione | >0.99 | Value | 85-115 | <15 |

| N-acetylcysteine | >0.99 | Value | 85-115 | <15 |

LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation.

Visualizations

Workflow for Thiol Quantification using NEM-d5

Caption: General workflow for thiol quantification using NEM-d5.

Chemical Reaction of Thiol Derivatization

Caption: Reaction of a thiol with N-ethylmaleimide (NEM).

Signaling Pathway Context: Oxidative Stress

Caption: Role of thiols in oxidative stress and their measurement.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of thiols in complex biological matrices by LC-MS. The derivatization step effectively stabilizes reactive thiols, while the stable isotope-labeled internal standard corrects for variability throughout the analytical process. This approach is highly valuable for researchers in drug development and life sciences who require precise measurements of these critical biomolecules. The provided protocols offer a solid foundation for developing and validating specific assays for a wide range of thiol-containing analytes.

References

- 1. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. benchchem.com [benchchem.com]

- 7. texilajournal.com [texilajournal.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. ð-Ethylmaleimide (ethyl-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-6711-10 [isotope.com]

- 10. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Cysteine-Reactive Proteomics using N-Ethylmaleimide-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiol group of cysteine residues is a highly reactive functional group susceptible to various post-translational modifications (PTMs), including oxidation, nitrosylation, and glutathionylation. These modifications play a crucial role in regulating protein function, localization, and interaction with other proteins. Dysregulation of cysteine modifications is implicated in numerous diseases, making the quantitative analysis of the "cysteineome" a critical aspect of modern drug discovery and biomedical research.

This application note provides a detailed workflow for the quantitative analysis of cysteine-reactive proteins using a stable isotope labeling strategy with N-Ethylmaleimide (NEM) and its deuterated form, N-Ethylmaleimide-d5 (NEM-d5). This method allows for the relative quantification of the oxidation state of cysteine residues between two different sample conditions, providing valuable insights into redox signaling pathways and the mechanism of action of novel therapeutics.

Principle of the Method

The NEM/NEM-d5 quantitative proteomics workflow is based on the differential labeling of cysteine residues. In this method, two cell populations (e.g., control and treated) are lysed, and the free, reduced cysteine residues in each lysate are alkylated with either the "light" (NEM) or "heavy" (NEM-d5) reagent. After labeling, the two samples are combined, and the proteins are digested into peptides. The resulting peptide mixture is then analyzed by high-resolution mass spectrometry (MS).

The 5 Dalton mass difference between NEM and NEM-d5 allows for the relative quantification of the same cysteine-containing peptide from the two samples. The ratio of the peak intensities of the heavy and light labeled peptides in the mass spectrum reflects the relative abundance of that specific cysteine residue in its reduced form between the two conditions. An increase in the heavy-to-light ratio for a particular peptide indicates a decrease in the reduced form of that cysteine in the treated sample, suggesting an increase in its oxidation or other modifications.

Experimental Protocols

Materials

-

Cell culture reagents

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

N-Ethylmaleimide (NEM)

-

This compound (NEM-d5)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Urea

-

Tris-HCl

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Trypsin (mass spectrometry grade)

-

C18 spin columns for desalting

Protocol for Sample Preparation and Labeling from Cell Culture

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat one set of cells with the compound of interest or experimental condition. Leave the other set as a control.

-

-

Cell Lysis and Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Reduction and Alkylation:

-

Take equal amounts of protein from the control and treated lysates (e.g., 1 mg each).

-

To the control lysate, add NEM to a final concentration of 10 mM.

-

To the treated lysate, add NEM-d5 to a final concentration of 10 mM.

-

Incubate both samples for 1 hour at room temperature with gentle shaking.

-

-

Quenching and Sample Pooling:

-

Quench the labeling reaction by adding DTT to a final concentration of 20 mM to both samples.

-

Incubate for 15 minutes at room temperature.

-

Combine the NEM-labeled (light) and NEM-d5-labeled (heavy) lysates.

-

-

Protein Precipitation:

-

Precipitate the combined protein mixture using a suitable method, such as acetone or trichloroacetic acid (TCA) precipitation, to remove interfering substances.

-

-

Protein Digestion:

-

Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

-

Alkylate the newly reduced cysteines by adding iodoacetamide (IAA) to a final concentration of 55 mM and incubating for 45 minutes in the dark at room temperature.

-

Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Peptide Desalting:

-

Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

-

Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

Mass Spectrometry and Data Analysis

-

LC-MS/MS Analysis:

-

Resuspend the dried peptides in 0.1% formic acid.

-

Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.

-

Set up a data-dependent acquisition (DDA) method to acquire MS1 scans followed by MS2 scans of the most abundant precursor ions.

-

-

Data Analysis:

-

Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptides.

-

Set NEM and NEM-d5 on cysteine as variable modifications.

-

The software will calculate the intensity ratios of the heavy- and light-labeled peptide pairs.

-

Perform statistical analysis to identify cysteine-containing peptides with significant changes in their oxidation state between the two conditions.

-

Data Presentation

Quantitative data from NEM/NEM-d5 proteomics experiments should be presented in a clear and concise manner to facilitate interpretation. Below are examples of how to structure data tables.

Table 1: Quantified Cysteine-Containing Peptides with Altered Oxidation State

| Protein | Gene | Peptide Sequence | Cysteine Position | Log2 (Heavy/Light Ratio) | p-value |

| Keap1 | KEAP1 | ...VDAFWATC ... | 151 | 1.58 | 0.001 |

| GAPDH | GAPDH | ...SC T... | 152 | -0.95 | 0.023 |

| EGFR | EGFR | ...TC ... | 797 | 2.10 | 0.0005 |

| Peroxiredoxin-1 | PRDX1 | ...GC ... | 52 | 1.89 | 0.0008 |

Table 2: Correlation of Observed vs. Theoretical Ratios for Standard Protein Mixtures

| Protein | Theoretical Ratio (Light:Heavy) | Observed Ratio (Mean ± SD) | R² |

| BSA | 1:1 | 1.05 ± 0.12 | 0.995 |

| BSA | 1:2 | 1.98 ± 0.21 | 0.992 |

| BSA | 2:1 | 0.53 ± 0.08 | 0.996 |

| Lysozyme | 1:1 | 0.97 ± 0.15 | 0.991 |

| Lysozyme | 1:5 | 4.88 ± 0.45 | 0.988 |

Mandatory Visualizations

Experimental Workflow

Caption: Quantitative proteomics workflow using NEM and NEM-d5.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a key regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and degradation. Upon exposure to oxidative stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that prevents Nrf2 degradation. Nrf2 then translocates to the nucleus and activates the expression of antioxidant genes.

Caption: Keap1-Nrf2 pathway and cysteine-mediated regulation.

EGFR Signaling Pathway

Epidermal growth factor receptor (EGFR) signaling is crucial for cell proliferation and survival. Upon ligand binding, EGFR dimerizes and activates its intrinsic tyrosine kinase activity. This leads to the production of reactive oxygen species (ROS) by NADPH oxidases. The generated ROS can oxidatively modify cysteine residues in downstream signaling proteins, such as protein tyrosine phosphatases (PTPs), thereby modulating their activity and sustaining the signaling cascade.

Caption: EGFR signaling and redox-dependent regulation.

Conclusion

The quantitative proteomics workflow using this compound is a powerful tool for investigating the role of cysteine modifications in cellular signaling and disease. This method provides site-specific information on changes in cysteine reactivity, enabling researchers to identify novel drug targets and elucidate the mechanisms of action of existing and novel therapeutic agents. The detailed protocols and data presentation guidelines provided in this application note will assist researchers in successfully implementing this technique in their laboratories.

Application Note: Quantitative Analysis of Cysteine-Containing Peptides using N-Ethylmaleimide-d5 (NEM-d5)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The thiol group of cysteine is one of the most nucleophilic functional groups in peptides and proteins, playing a critical role in protein structure, enzyme catalysis, and redox signaling.[1] Quantifying changes in the reactivity or abundance of specific cysteine residues is crucial for understanding cellular processes and for the development of targeted covalent drugs. Stable isotope labeling coupled with mass spectrometry (MS) has become a powerful strategy for quantitative proteomics.[1][2] N-Ethylmaleimide (NEM) is a widely used reagent that irreversibly alkylates free sulfhydryl groups.[3][4] Its deuterated analog, N-Ethylmaleimide-d5 (NEM-d5), serves as a heavy-labeled counterpart, enabling the relative quantification of cysteine-containing peptides from two different sample states.[1][5]

This application note provides a detailed overview and experimental protocols for using NEM-d5 in quantitative cysteine-focused proteomics. The method relies on differentially labeling two samples (e.g., control vs. treated) with light (NEM) and heavy (NEM-d5) reagents.[1] After combining the samples, digesting the proteins, and analyzing by mass spectrometry, the relative abundance of a cysteine-containing peptide is determined by the ratio of the signal intensities of the peptide pair, which are separated by a 5 Dalton mass difference.[1]

Mechanism of Action

N-Ethylmaleimide is an α,β-unsaturated carbonyl compound that acts as a Michael acceptor. It reacts specifically and irreversibly with the thiol group of cysteine residues under physiological pH conditions (6.5-7.5) to form a stable thioether bond.[4] The reaction is a covalent alkylation of the sulfhydryl group.[3]

Caption: Covalent modification of a cysteine thiol group by NEM-d5.

Applications in Research and Drug Development

-

Redox Proteomics: Quantify changes in the oxidation state of cysteine residues in response to oxidative stress or signaling events.[6] Reversibly oxidized cysteines can be reduced and subsequently labeled, allowing for their quantification relative to the total pool of reduced cysteines.

-

Target Engagement and Selectivity Profiling: In drug development, NEM-d5 can be used in competitive assays to identify the specific cysteine residues that a covalent inhibitor binds to. By comparing labeling in the presence and absence of the drug, researchers can confirm on-target engagement and identify potential off-target interactions.

-

Enzyme Active Site Probing: NEM is an irreversible inhibitor of cysteine proteases and deubiquitinating enzymes (DUBs), making NEM-d5 a useful tool for studying the reactivity of active site cysteines in these enzyme classes.[3][7][8]

-

Structural Proteomics: Changes in cysteine accessibility due to protein conformational changes can be monitored, providing insights into protein structure and dynamics under different conditions.[9]

Experimental Workflow and Protocols

The general workflow for a quantitative proteomics experiment using NEM and NEM-d5 involves differential labeling of two proteomes, followed by sample combination, digestion, and MS analysis.

Caption: General experimental workflow for quantitative cysteine proteomics using NEM/NEM-d5.

Protocol 1: Differential Labeling of Proteins from Cell Lysates

This protocol is adapted from methodologies described for quantitative analysis of proteins using NEM and its isotopic analogs.[1]

A. Materials

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Reducing agent: Tributylphosphine (TBP) or Dithiothreitol (DTT)

-

N-Ethylmaleimide (NEM), 1 M stock in DMSO

-

This compound (NEM-d5), 1 M stock in DMSO[5]

-

Tris buffer (e.g., 100 mM, pH 7.8)

-

SDS (Sodium dodecyl sulfate)

-

Solvents: DMSO, Acetonitrile (ACN)

B. Procedure

-

Cell Lysis and Protein Extraction:

-

Harvest cells from two conditions (e.g., control and treated) and wash with ice-cold PBS.

-

Lyse cell pellets in a suitable lysis buffer containing protease inhibitors.

-

Quantify protein concentration for both lysates using a standard method (e.g., BCA assay). Normalize concentrations to ensure equal protein amounts are used for labeling.

-

-

Protein Reduction:

-

Take an equal amount of protein from each lysate (e.g., 100 µg).

-

Add SDS to a final concentration of ~2.5% (w/v) to denature the proteins.

-

Add a reducing agent. For example, add TBP to a final concentration of 20 mM.[1]

-

Incubate at room temperature for 1 hour to ensure complete reduction of disulfide bonds.

-

-

Differential Alkylation:

-

Sample A (Light): To the reduced control lysate, add the 1 M NEM stock solution to a final concentration of 40-50 mM.

-

Sample B (Heavy): To the reduced treated lysate, add the 1 M NEM-d5 stock solution to a final concentration of 40-50 mM.

-

Incubate both samples for 2 hours at 37 °C with gentle agitation.[1]

-

-

Sample Combination and Preparation for Digestion:

-

Combine the NEM-labeled (light) and NEM-d5-labeled (heavy) samples in a 1:1 protein ratio.

-

Perform a protein precipitation (e.g., with acetone or methanol/chloroform) to remove excess reagents.

-

Protocol 2: In-solution Tryptic Digestion and MS Analysis

A. Materials

-

Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate)

-

Trypsin (mass spectrometry grade)

-

Formic Acid (FA)

-

C18 desalting spin columns

-

LC-MS/MS system

B. Procedure

-

Protein Digestion:

-